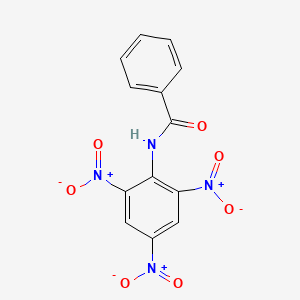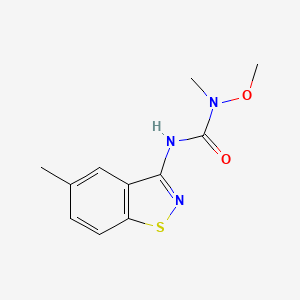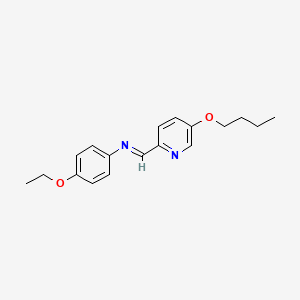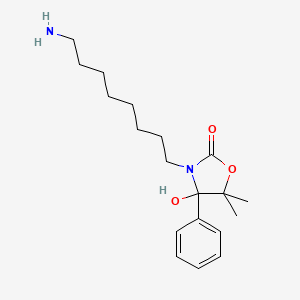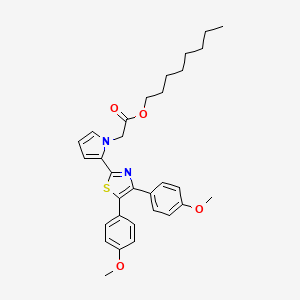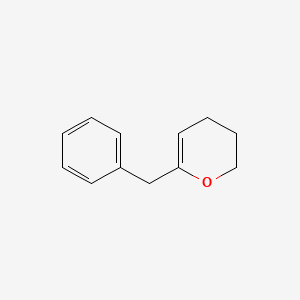
6-Benzyl-3,4-dihydro-2H-pyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Benzyl-3,4-dihydro-2H-pyran is a heterocyclic compound with a six-membered ring containing one oxygen atom. This compound is a derivative of 3,4-dihydro-2H-pyran, where a benzyl group is attached to the sixth carbon atom. It is known for its utility in organic synthesis, particularly as a protecting group for alcohols.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyl-3,4-dihydro-2H-pyran can be achieved through various methods. One common approach involves the reaction of 3,4-dihydro-2H-pyran with benzyl halides in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction typically occurs under mild conditions and yields the desired product with high selectivity .
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include the use of catalysts such as palladium or ruthenium complexes to facilitate the reaction and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
6-Benzyl-3,4-dihydro-2H-pyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzyl-substituted pyranones.
Reduction: Reduction reactions can convert it into benzyl-substituted tetrahydropyrans.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Benzyl-substituted pyranones.
Reduction: Benzyl-substituted tetrahydropyrans.
Substitution: Various substituted pyrans depending on the nucleophile used.
Scientific Research Applications
6-Benzyl-3,4-dihydro-2H-pyran has several applications in scientific research:
Chemistry: Used as a protecting group for alcohols in organic synthesis.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its role in the development of pharmaceutical intermediates.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 6-Benzyl-3,4-dihydro-2H-pyran involves its ability to act as a protecting group for alcohols. The benzyl group provides steric hindrance, preventing unwanted reactions at the hydroxyl site. This protection is typically removed under acidic conditions, restoring the free alcohol .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-pyran: The parent compound without the benzyl group.
Tetrahydropyran: A fully saturated analog.
2,3-Dihydro-4H-pyran: An isomer with a different double bond position.
Uniqueness
6-Benzyl-3,4-dihydro-2H-pyran is unique due to the presence of the benzyl group, which enhances its utility as a protecting group and provides additional reactivity compared to its analogs .
Properties
CAS No. |
103561-11-1 |
|---|---|
Molecular Formula |
C12H14O |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
6-benzyl-3,4-dihydro-2H-pyran |
InChI |
InChI=1S/C12H14O/c1-2-6-11(7-3-1)10-12-8-4-5-9-13-12/h1-3,6-8H,4-5,9-10H2 |
InChI Key |
SUTNDJRKUZOCBU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=C(OC1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methoxy-4-[1,2,3-tris(ethylsulfanyl)propyl]phenol](/img/structure/B14327230.png)

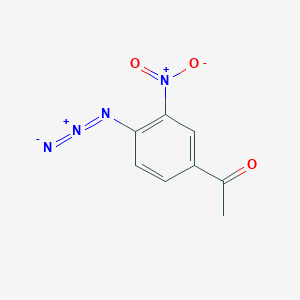

![N-[4-(4-Aminophenoxy)phenyl]-N'-[3-(trimethoxysilyl)propyl]urea](/img/structure/B14327244.png)

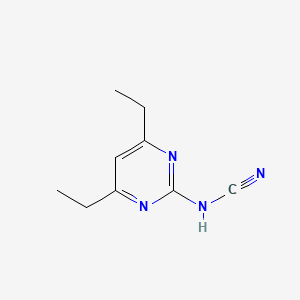
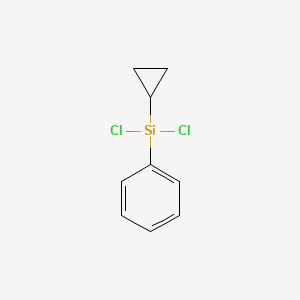
![Propan-2-yl 2-({ethoxy[(2-methylbutyl)amino]phosphoryl}oxy)benzoate](/img/structure/B14327278.png)
